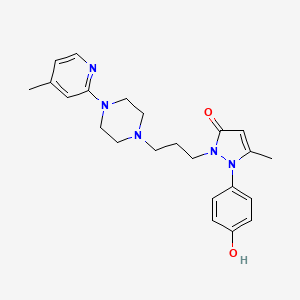
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide is a complex organic compound that features both amino and oxo functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrahydropyrimidinone ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino groups: Amination reactions using reagents like ammonia or amines under controlled conditions.
Acetylation: The final step might involve acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions might occur at the amino groups or the acetamide moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions but might include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with enzymes or receptors, influencing biochemical pathways. The presence of amino and oxo groups suggests potential for hydrogen bonding and electrostatic interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoacetamide: A simpler analog with similar functional groups.
Tetrahydropyrimidinone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The unique combination of functional groups and ring structure in 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2,5,6-tetrahydropyrimidin-4-yl)acetamide might confer distinct biological activities or chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H13N5O3 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-5,6-dihydro-1H-pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H13N5O3/c9-3-7(15)13(4-5(10)14)6-1-2-11-8(16)12-6/h1-4,9H2,(H2,10,14)(H,11,16) |
Clave InChI |
SXZSZBJHHREQCL-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)N=C1N(CC(=O)N)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)
![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)



![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)





![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)

